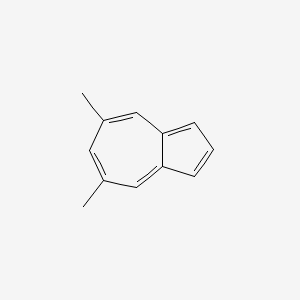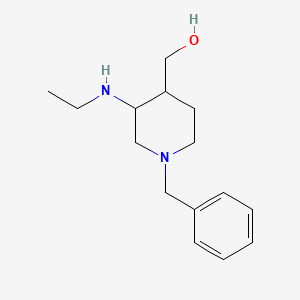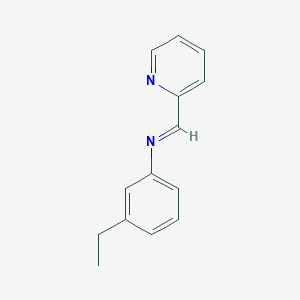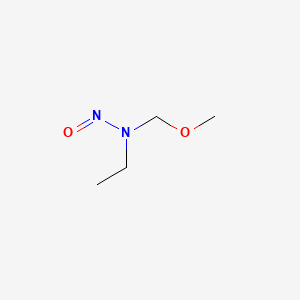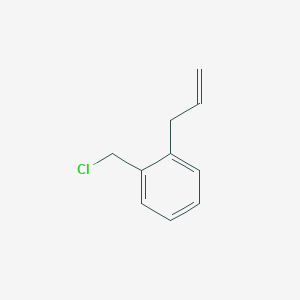
1-Allyl-2-(chloromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-2-(chloromethyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with an allyl group and a chloromethyl group
准备方法
Synthetic Routes and Reaction Conditions
1-Allyl-2-(chloromethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is reacted with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained.
Another method involves the chloromethylation of allylbenzene. In this process, allylbenzene is treated with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the benzene ring to form this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale Friedel-Crafts alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced separation techniques ensures efficient production of the compound.
化学反应分析
Types of Reactions
1-Allyl-2-(chloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygen-containing functional groups using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding alkane or alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) are commonly used under basic conditions.
Oxidation: Oxidizing agents like m-CPBA or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed for reduction reactions.
Major Products Formed
Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives.
Oxidation: Products include epoxides, alcohols, or carboxylic acids.
Reduction: Products include alkanes or alcohols.
科学研究应用
1-Allyl-2-(chloromethyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of polymers and advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Catalysis: The compound is used in catalytic reactions to study reaction mechanisms and develop new catalytic processes.
作用机制
The mechanism of action of 1-Allyl-2-(chloromethyl)benzene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo various transformations, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
1-Allyl-2-(bromomethyl)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Allyl-2-(hydroxymethyl)benzene: Similar structure but with a hydroxyl group instead of chlorine.
1-Allyl-2-(aminomethyl)benzene: Similar structure but with an amino group instead of chlorine.
Uniqueness
1-Allyl-2-(chloromethyl)benzene is unique due to the presence of both an allyl and a chloromethyl group, which allows it to participate in a wide range of chemical reactions. The combination of these functional groups provides versatility in synthetic applications and makes it a valuable compound in organic chemistry.
属性
CAS 编号 |
89121-39-1 |
|---|---|
分子式 |
C10H11Cl |
分子量 |
166.65 g/mol |
IUPAC 名称 |
1-(chloromethyl)-2-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11Cl/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5,8H2 |
InChI 键 |
WJNWNIZASSEZRR-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1=CC=CC=C1CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


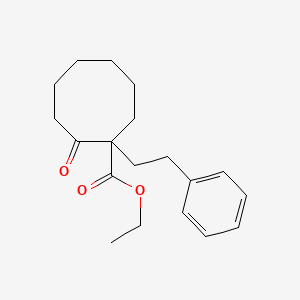
![2-Cyclopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13956749.png)
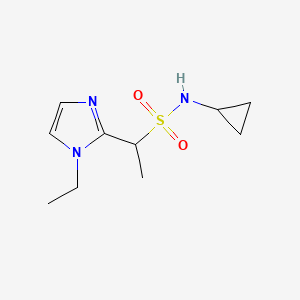

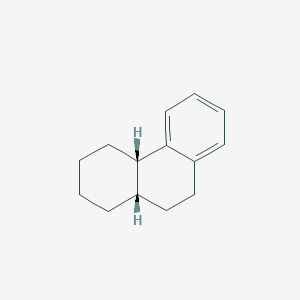


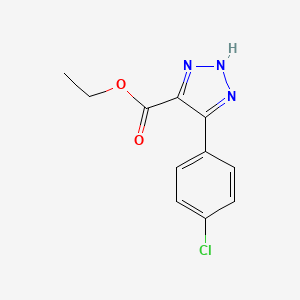
![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B13956784.png)
![1H-Pyrido[3,2-C][1,2]thiazine](/img/structure/B13956786.png)
